N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a compound with significant potential in scientific research, particularly in medicinal chemistry. This compound is classified as a carboxamide and contains multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 402.85 g/mol. The compound is primarily sourced from chemical databases such as PubChem and BenchChem, which provide detailed information on its properties and applications.
The synthesis of N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves several key steps:
Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity .
The molecular structure of N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide can be represented using various chemical notation systems:
InChI=1S/C18H15ClN4O3S/c19-13-5-2-1-4-12(13)10-20-16(24)11-27-17-8-7-15(22-23-17)21-18(25)14-6-3-9-26-14/h1-9H,10-11H2,(H,20,24)(H,21,22,25)
OAARRBCGHJGAOQ-UHFFFAOYSA-N
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)Cl
These representations allow researchers to visualize the compound's structure and predict its reactivity based on functional groups present.
N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study .
The mechanism of action for N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide involves interactions at the molecular level that influence biological pathways:
Research into these mechanisms is ongoing to fully understand how this compound can be utilized in therapeutic contexts .
The physical and chemical properties of N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide are critical for its application in research:
These properties influence how the compound is handled and applied in laboratory settings .
N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide has several scientific uses:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: